rac-Naproxen-13C,d3
Description
Conceptual Framework of Isotopic Labeling in Advanced Chemical and Biomedical Research
Isotopic labeling serves as a powerful tool to track the journey of a molecule through a chemical reaction, a metabolic pathway, or a biological system. wikipedia.orgstudysmarter.co.uk By introducing a compound with a known isotopic composition, researchers can follow the labeled atoms as they are incorporated into new products or metabolites. wikipedia.org This process, often referred to as using an isotopic tracer, is fundamental to understanding reaction mechanisms and the intricate networks of biochemical pathways. creative-proteomics.com
In biomedical research, this technique is indispensable for metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions within cells. creative-proteomics.com By feeding cells or organisms a substrate labeled with a stable isotope, such as ¹³C-labeled glucose, scientists can trace the path of the carbon atoms through various metabolic networks, providing deep insights into cellular physiology and disease states. The detection of these heavy isotopes in different metabolites allows for the detailed mapping and quantification of metabolic activities. creative-proteomics.com This approach is crucial for identifying biomarkers, understanding metabolic disorders, and studying the effects of pharmacological interventions. creative-proteomics.com
Strategic Integration of Stable Isotope-Labeled Compounds in Pharmaceutical Science
The application of stable isotope-labeled compounds is a cornerstone of modern pharmaceutical science, impacting nearly every stage of drug development. acs.orgnih.gov These compounds are invaluable tools for elucidating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. cernobioscience.comacs.org By administering a labeled version of a drug, researchers can accurately track its fate in a biological system, distinguishing it from endogenous compounds and quantifying its concentration in various tissues and fluids like blood and urine. metsol.comalfa-chemistry.com
One of the most critical applications is in pharmacokinetic (PK) studies, which investigate how a drug moves through the body. alfa-chemistry.com Stable isotope-labeled compounds are frequently used as internal standards in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). alfa-chemistry.com The labeled standard, which is added in a known quantity to a biological sample, behaves almost identically to the unlabeled drug during sample preparation and analysis but is easily differentiated by the mass spectrometer. This ensures highly accurate and precise quantification of the drug and its metabolites, which is essential for regulatory submissions. metsol.comalfa-chemistry.com Furthermore, these compounds are vital in studies of bioavailability, bioequivalence, and drug-drug interactions. alfa-chemistry.com
| Common Stable Isotopes in Pharmaceutical Research |
| Isotope |
| Deuterium (B1214612) (²H or D) |
| Carbon-13 (¹³C) |
| Nitrogen-15 (¹⁵N) |
| Oxygen-18 (¹⁸O) |
Significance of rac-Naproxen-13C,d3 as a Model Stable Isotope-Labeled Compound
This compound is the isotopically labeled form of Naproxen (B1676952), a widely used non-steroidal anti-inflammatory drug (NSAID). medchemexpress.compharmaffiliates.com In this specific labeled variant, one carbon atom in the methyl group is replaced with a carbon-13 isotope, and the three hydrogen atoms on that same methyl group are replaced with deuterium atoms. nih.govlgcstandards.com This dual labeling provides a distinct mass shift, making it an excellent internal standard for quantitative bioanalysis.
The significance of this compound lies in its role as a tool for the precise study of its parent compound, Naproxen. As a labeled analogue of a major pharmaceutical agent, it is used extensively in research to:
Quantify Naproxen in Biological Samples: It serves as an ideal internal standard for mass spectrometry-based assays to measure Naproxen concentrations in plasma, urine, and other biological matrices during pharmacokinetic and toxicokinetic studies. alfa-chemistry.com
Investigate Drug Metabolism: By tracking the labeled atoms, researchers can identify and quantify the metabolites of Naproxen, providing a clearer picture of how the drug is processed in the body. acs.org
Support Bioequivalence Studies: In studies comparing different formulations of Naproxen, this compound ensures the analytical methods are robust and accurate. alfa-chemistry.com
The physical and chemical properties of this compound are virtually identical to those of unlabeled Naproxen, ensuring it accurately reflects the behavior of the drug in analytical procedures. Its stability and non-radioactive nature make it a safe and reliable tool for clinical and non-clinical research. alfa-chemistry.com
| Chemical and Physical Properties of this compound |
| Property |
| IUPAC Name |
| CAS Number |
| Molecular Formula |
| Molecular Weight |
| Monoisotopic Mass |
| Appearance |
| Solubility |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trideuterio-2-(6-methoxynaphthalen-2-yl)(313C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/i1+1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWTZPSULFXXJA-KQORAOOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676057 | |
| Record name | 2-(6-Methoxynaphthalen-2-yl)(3-~13~C,3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216704-11-8 | |
| Record name | 2-(6-Methoxynaphthalen-2-yl)(3-~13~C,3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Isotopic Incorporation for Rac Naproxen 13c,d3
Advanced Synthetic Routes for Deuterium (B1214612) and Carbon-13 Labeling
The synthesis of rac-Naproxen-13C,d3 typically involves incorporating deuterium (D or ²H) and carbon-13 (¹³C) into the naproxen (B1676952) molecule at specific positions. While the exact proprietary synthetic routes may vary, general strategies often involve starting with isotopically enriched precursors or employing specific labeling reactions during the synthesis of the naproxen core structure.
The "d3" in this compound commonly refers to the incorporation of three deuterium atoms, most frequently on the methyl group of the propanoic acid side chain, converting the -CH₃ to a -CD₃ group medchemexpress.comsynzeal.comvivanls.commedchemexpress.commedchemexpress.com. This site-specific deuteration is often achieved through reactions involving deuterated reagents or by utilizing a deuterated methyl precursor. For instance, a deuterated methyl ester intermediate could be synthesized and then converted to the final naproxen structure synzeal.com.
The ¹³C labeling can be incorporated into various positions within the naproxen molecule, such as the carboxyl group or specific carbons on the naphthalene (B1677914) ring. The precise placement of ¹³C is dictated by the chosen synthetic strategy and the availability of ¹³C-labeled building blocks. For example, ¹³C-labeled carbon dioxide or ¹³C-labeled methyl group precursors can be utilized in specific synthetic steps copernicus.orgacs.org.
Research into "Molecular Isotopic Engineering" (MIE) suggests that directed stable-isotopic synthesis allows for the production of naproxen with predetermined isotopic compositions for purposes such as product authentication and security pharmtech.comresearchgate.net. These methods aim for a high degree of control over the isotopic enrichment and the specific positions of the labels.
Selection Criteria for Isotopic Precursors and Enrichment Strategies
The selection of isotopic precursors is a critical step in the synthesis of this compound. Precursors are chosen based on several factors:
Availability and Cost: Isotopically enriched starting materials, such as deuterated solvents (e.g., D₂O) or ¹³C-labeled small molecules, can be expensive. The choice often balances the need for high isotopic purity with economic feasibility researchgate.netacs.org.
Position of Labeling: The precursor must contain the isotope at the desired position for incorporation into the final naproxen structure. For instance, to achieve -CD₃ labeling, a precursor with a deuterated methyl group is necessary synzeal.com.
Enrichment Level: High isotopic enrichment (e.g., >98% for deuterium, >99% for ¹³C) is typically required to ensure that the labeled compound serves effectively as an internal standard or tracer without interference from natural isotopic abundance schd-shimadzu.com.
Synthetic Tractability: The chosen precursor should be amenable to incorporation into the naproxen synthesis pathway without compromising yield or introducing unwanted side reactions.
Enrichment strategies focus on maximizing the incorporation of the desired isotopes and minimizing the presence of natural isotopes. This involves using highly enriched starting materials and optimizing reaction conditions to favor isotope incorporation. Techniques like isotope exchange reactions, where hydrogen atoms are replaced by deuterium, or the use of ¹³C-labeled building blocks in specific synthetic steps are employed acs.orgresearchgate.netresearchgate.net. The goal is to achieve a high "isotopic enrichment" in the final product researchgate.net.
Analytical Validation of Isotopic Purity and Site-Specific Labeling
Rigorous analytical validation is essential to confirm the identity, isotopic purity, and site-specific labeling of synthesized this compound. Key analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR: Verifies the presence and position of the ¹³C label. The chemical shift of the labeled carbon atom will differ slightly from its ¹²C counterpart, and specialized ¹³C NMR techniques can confirm isotopic enrichment nih.govresearchgate.netscienceopen.comresearchgate.net.
Deuterium NMR (²H NMR): Directly detects the presence and environment of deuterium atoms, providing confirmation of deuteration sites researchgate.netresearchgate.net.
Mass Spectrometry (MS):
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely used for quantifying isotopically labeled compounds, especially as internal standards in bioanalysis. The mass-to-charge ratio (m/z) of the labeled compound will be higher than the unlabeled parent compound due to the incorporated isotopes, allowing for precise quantification ejournal.byresearchgate.netumweltbundesamt.de.
Isotope Ratio Mass Spectrometry (IRMS): Used to determine the precise isotopic composition (¹³C/¹²C, D/H, ¹⁸O/¹⁶O) of a sample. IRMS can confirm high isotopic enrichment and is also employed for provenance studies, distinguishing manufacturers based on their isotopic signatures researchgate.netnih.govnaturesfingerprint.com.
High-Performance Liquid Chromatography (HPLC): Used in conjunction with UV detection or mass spectrometry to assess chemical purity and to separate the labeled compound from impurities or unlabeled starting materials umweltbundesamt.delgcstandards.comlgcstandards.comjetir.org.
Elemental Analysis: Provides the elemental composition of the synthesized compound, which can indirectly support the presence of isotopes if the molecular formula is precisely known.
The validation process ensures that the synthesized this compound meets the required specifications for purity (>95% HPLC purity is common) and isotopic enrichment (e.g., >99% ¹³C, >98% ²H) schd-shimadzu.comlgcstandards.com. Site-specific labeling is confirmed by NMR, which can pinpoint the exact location of the deuterium and ¹³C atoms within the molecule nih.govresearchgate.netresearchgate.net.
Advanced Analytical Methodologies Employing Rac Naproxen 13c,d3
Mass Spectrometry-Based Quantitative Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with isotope dilution techniques, it provides a robust platform for quantitative analysis.
Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for quantifying a compound in a sample. The core principle involves adding a known amount of an isotopically labeled version of the analyte, such as rac-Naproxen-13C,d3, to the sample. This labeled compound, known as an internal standard, is chemically identical to the analyte of interest (the unlabeled naproxen) but has a different mass due to the presence of heavy isotopes (¹³C and deuterium).
The sample is then processed and analyzed by a mass spectrometer. The instrument measures the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard. Because the internal standard is added at the beginning of the sample preparation process, any loss of analyte during extraction or analysis will be mirrored by a proportional loss of the internal standard. This allows for highly accurate quantification, as the ratio of the two forms remains constant regardless of sample loss. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to correct for variations in sample preparation and instrument response. nih.gov
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Quantitative Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantitative analysis of drugs and their metabolites in biological matrices such as plasma and blood. bioline.org.brnih.govnih.gov The development of a robust LC-MS/MS method involves several key steps:
Sample Preparation: This step aims to extract the analyte from the complex biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. bioline.org.brcore.ac.uk
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the analyte and other components are separated based on their physicochemical properties as they pass through a column. nih.gov
Mass Spectrometric Detection: The separated components enter the mass spectrometer, where they are ionized. A specific precursor ion (for naproxen (B1676952), this would be its molecular ion) is selected and fragmented. The resulting product ions are then detected, providing a high degree of selectivity and sensitivity. nih.gov
Method validation is a critical process to ensure the reliability of the analytical data. This involves assessing several parameters, as outlined in the table below, often following guidelines from regulatory agencies like the FDA and EMA. nih.gov
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantitation) |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantitation) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
This table presents a summary of key validation parameters for LC-MS/MS methods in bioanalysis.
Role of this compound as an Internal Standard in Overcoming Matrix Effects and Enhancing Analytical Reproducibility
The use of a stable isotope-labeled internal standard like this compound is paramount in LC-MS/MS bioanalysis for several reasons. nih.gov Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the biological matrix, are a significant challenge. nih.gov These effects can lead to inaccurate and irreproducible results. nih.gov
Because this compound is chemically identical to naproxen, it co-elutes from the liquid chromatography column and experiences the same matrix effects. nih.gov By calculating the ratio of the analyte response to the internal standard response, these variations in ionization are effectively canceled out. This normalization is crucial for achieving the high levels of accuracy and precision required in regulated bioanalysis. nih.gov The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and ensure the ruggedness and reproducibility of the analytical method. nih.govresearchgate.net Isotope dilution using deuterated internal standards, such as rac-D3-naproxen, has been shown to be essential for accurate quantification. researchgate.net
Isotope Ratio Mass Spectrometry (IRMS) for Origin and Provenance Studies
Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry that measures the relative abundance of isotopes in a sample with extremely high precision. smu.ca This technique can be used to determine the origin and synthetic route of chemical compounds.
Application of Elemental Analyzer/Isotope Ratio Mass Spectrometry (EA/IRMS) for Carbon Isotope Ratios
Elemental Analyzer/Isotope Ratio Mass Spectrometry (EA-IRMS) is used to determine the ratio of carbon-13 to carbon-12 (δ¹³C) in a sample. buffalo.edumit.edu The sample is combusted in an elemental analyzer, converting all the carbon into carbon dioxide (CO₂) gas. acs.org This gas is then introduced into the IRMS, which precisely measures the ratio of ¹³CO₂ to ¹²CO₂. acs.org
The δ¹³C value of a synthetic compound like naproxen can provide clues about the starting materials and the manufacturing process used. Different sources of raw materials (e.g., petroleum from different geographic regions) will have distinct isotopic signatures, which can be passed on to the final product.
| Analytical Step | Description |
| Sample Combustion | The solid sample is combusted at a high temperature (e.g., 1020°C) in an elemental analyzer with excess oxygen. acs.orgjamstec.go.jp |
| Gas Purification | The resulting gases are passed through a reduction furnace to convert nitrogen oxides to nitrogen gas and through traps to remove water. acs.org |
| Gas Chromatography | The purified CO₂ and N₂ gases are separated chromatographically. acs.org |
| Isotope Ratio Measurement | The CO₂ gas enters the IRMS, where the relative abundances of the different isotopic forms are measured by a set of Faraday cup detectors. acs.org |
This table outlines the general workflow for EA-IRMS analysis of carbon isotopes.
Utilization of Thermal Conversion-EA/IRMS (TCEA/IRMS) for Hydrogen Isotope Ratios
Thermal Conversion/Elemental Analyzer-Isotope Ratio Mass Spectrometry (TC/EA-IRMS) is employed to measure the ratio of deuterium (B1214612) (²H or D) to hydrogen (¹H), expressed as δ²H. thermofisher.com In this technique, the sample undergoes high-temperature pyrolysis (thermal conversion) in the absence of oxygen, typically at temperatures exceeding 1400°C. acs.org This process converts the hydrogen in the sample into hydrogen gas (H₂) and the oxygen into carbon monoxide (CO). acs.orgthermofisher.com
The resulting gases are then separated chromatographically before being introduced into the IRMS for isotopic analysis. researchgate.net The δ²H value, like the δ¹³C value, can be indicative of the compound's origin and synthetic pathway. The isotopic composition of the hydrogen in the starting materials and the specific chemical reactions used in the synthesis can influence the final δ²H value of the naproxen molecule.
| Analytical Step | Description |
| Sample Pyrolysis | The sample is heated to a very high temperature (e.g., 1400°C) in a glassy carbon tube reactor. acs.orgthermofisher.com |
| Gas Conversion | Hydrogen in the sample is converted to H₂ gas, and oxygen is converted to CO gas. thermofisher.com |
| Gas Chromatography | The H₂ and CO gases are separated on a gas chromatographic column. researchgate.net |
| Isotope Ratio Measurement | The H₂ gas is introduced into the IRMS to determine the ²H/¹H ratio. thermofisher.com |
This table describes the key steps in the TC/EA-IRMS analysis for hydrogen isotope ratios.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Analysis
Quantitative NMR (qNMR) methods, often utilizing internal standards, can measure the isotopic abundance by analyzing the integral areas of spectral peaks. google.com For deuterium-labeled compounds, a combination of proton (¹H NMR) and deuterium (²H NMR) spectroscopy can yield highly accurate determinations of isotopic abundance, in some cases surpassing the accuracy of classical ¹H NMR or mass spectrometry methods. wiley.comresearchgate.net Furthermore, the isotopic effect on ¹³C chemical shifts can be leveraged to quantify the degree of deuterium labeling at specific molecular sites. researchgate.net
Deuterium NMR Spectroscopy for Quantitative and Site-Specific Deuterium Determination
Deuterium Nuclear Magnetic Resonance (²H NMR or D-NMR) spectroscopy is a specialized technique employed for the direct analysis of deuterium-labeled compounds. sigmaaldrich.com It is particularly advantageous for compounds with high levels of deuterium enrichment (typically >98 atom %), where conventional ¹H NMR becomes limited due to the weak intensity of residual proton signals. sigmaaldrich.com By directly observing the deuteron (B1233211) signal, ²H NMR provides a clean spectrum, free from the interference of proton signals, which simplifies spectral interpretation. sigmaaldrich.com
The fundamental principle of ²H NMR in isotopic analysis is that the chemical shifts are very similar to those in ¹H NMR because the local chemical environments are nearly identical. sigmaaldrich.com This allows for straightforward spectral interpretation based on existing ¹H NMR data. A key application of this method is the ability to perform quantitative analysis and determine site-specific deuterium incorporation. nih.gov Under appropriate experimental conditions, the peak integrals in a ²H NMR spectrum are quantitative, allowing for the calculation of deuterium atom percent at different positions within the molecule. sigmaaldrich.com This is critical for confirming the precise location of the deuterium labels, such as the three deuterium atoms on the methoxy (B1213986) group in this compound.
Research on other molecules, such as vanillin (B372448), has demonstrated the power of ²H NMR for determining site-specific deuterium/hydrogen (D/H) ratios. researchgate.netoup.comscispace.com This method, known as Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR), can distinguish compounds based on the differential distribution of deuterium at various molecular positions. oup.comscispace.com Collaborative studies have validated the precision of this technique for measuring site-specific (D/H) ratios, showing its reliability for quantitative isotopic analysis. researchgate.netscispace.com These studies establish a robust framework for applying ²H NMR to quantitatively assess the site-specific deuterium content in isotopically labeled compounds.
The following table presents data from a collaborative study on vanillin, illustrating the precision of ²H-NMR for determining site-specific isotope ratios. The values demonstrate the high level of reproducibility and accuracy achievable with this methodology, which is directly applicable to the analysis of other deuterated compounds like this compound. The data includes the within-laboratory standard deviation (sr) and the among-laboratories standard deviation (sR) for the (D/H) ratios at different positions in the molecule. researchgate.netoup.com
| Molecular Site | (D/H) Ratio Mean (ppm) | sr (ppm) | sR (ppm) |
| Position 1 | 145.2 - 152.1 | 2.2 - 5.8 | 3.6 - 5.1 |
| Position 3 | 120.5 - 124.8 | 1.7 - 3.2 | 2.4 - 3.7 |
| Position 4 | 155.9 - 162.3 | 2.3 - 6.2 | 2.4 - 6.4 |
| Position 5 | 98.7 - 102.5 | 0.8 - 2.7 | 0.9 - 2.3 |
Table based on precision data from a collaborative study on vanillin analysis by ²H-NMR. researchgate.netoup.com
Applications in Metabolic and Biotransformation Research Preclinical and in Vitro
Elucidation of Metabolic Pathways and Transformations Using Isotopic Tracers
Stable isotope labeling is a powerful technique for tracking the journey of a drug molecule through complex biological systems. medchemexpress.com The inclusion of both ¹³C and deuterium (B1214612) in rac-Naproxen-13C,d3 provides a distinct mass signature, facilitating its differentiation from endogenous molecules and unlabeled naproxen (B1676952). medchemexpress.commedchemexpress.com
Naproxen undergoes extensive metabolism in the liver, involving both Phase I and Phase II reactions. drugbank.com Phase I metabolism of naproxen primarily involves O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2C9, to form O-desmethylnaproxen. drugbank.commedchemexpress.com Phase II metabolism involves the conjugation of naproxen and its Phase I metabolite with glucuronic acid or sulfate. drugbank.combenzon-foundation.dk
The use of this compound allows researchers to follow these transformations with high fidelity. For instance, the labeled O-desmethylnaproxen metabolite, O-desmethylnaproxen-d3, can be readily identified and quantified in various in vitro systems. medchemexpress.comnih.gov This aids in determining the specific enzymes involved and the kinetics of these reactions. Studies have identified several UDP-glucuronosyltransferase (UGT) enzymes responsible for the glucuronidation of naproxen and its desmethyl metabolite, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A9, UGT1A10, and UGT2B7. drugbank.com Similarly, sulfotransferase enzymes SULT1A1, SULT1B1, and SULT1E1 are involved in the sulfation of desmethylnaproxen. drugbank.com
Metabolic Flux Analysis (MFA) is a technique used to quantify the rates of metabolic reactions in a biological system. nih.gov Stable isotope tracers like ¹³C-labeled compounds are central to MFA studies. nih.gov While direct MFA studies specifically citing this compound are not prevalent in the reviewed literature, the compound is categorized as a tool for such analyses. medchemexpress.commedchemexpress.com By tracking the incorporation of the ¹³C label into various metabolic pools, researchers can map the flow of carbon atoms and gain a quantitative understanding of the metabolic network's response to the drug. nih.gov
Assessment of Deuterium Isotope Effects on Enzyme-Mediated Reactions
The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). acs.org This effect is particularly useful for studying the mechanisms of enzyme-catalyzed reactions.
The deuterium atoms on the methyl group of this compound can be used to probe for kinetic isotope effects in its metabolism. escholarship.org For example, if the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing hydrogen with the heavier deuterium atom will slow down the reaction. acs.org Studies have investigated deuterium isotope effects in various enzymatic reactions, including those catalyzed by biotin (B1667282) carboxylase. nih.gov In the context of naproxen metabolism, a significant KIE would provide evidence for the mechanism of enzymatic action, such as the role of specific CYP enzymes in demethylation. Research on the chiral inversion of profens has noted the absence of a kinetic deuterium isotope effect, suggesting that the loss of the alpha-methine proton is not the rate-determining step in that particular process. researchgate.netresearchgate.net
In Vitro Systems for Comprehensive Biotransformation Assessment
In vitro systems are essential for studying drug metabolism in a controlled environment, and this compound is a valuable tool in these assays.
Primary hepatocytes are considered the gold standard for in vitro metabolism studies as they contain the full complement of drug-metabolizing enzymes. benzon-foundation.dkfda.gov The use of this compound in hepatocyte incubations allows for a comprehensive assessment of its metabolic profile. fda.gov Researchers can identify and quantify all major and minor metabolites formed in human hepatocytes and compare them to those produced in the hepatocytes of preclinical species like rats and dogs. fda.gov This is crucial for determining if the animal models are appropriate for predicting human metabolism.
Beyond hepatocytes, other cell-based assays and even microbial systems can be used to investigate specific metabolic pathways. For example, studies using membrane bioreactors have employed d3-naproxen to investigate the enantioselective biodegradation and chiral inversion of naproxen in wastewater treatment scenarios. researchgate.net
Utility in Microsomal Stability and Reaction Phenotyping Studies
The stable isotope-labeled compound, this compound, serves as a critical analytical tool in preclinical in vitro metabolic research, particularly in microsomal stability and reaction phenotyping assays. Its primary function is as an internal standard for mass spectrometric quantification, ensuring accuracy and precision in the measurement of the parent compound, naproxen, and its metabolites. nih.govmedchemexpress.com The incorporation of stable heavy isotopes like carbon-13 and deuterium results in a compound with a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, allowing for clear differentiation in mass spectrometry. researchgate.netnih.gov However, its physicochemical properties are nearly identical to the unlabeled drug, making it an ideal standard that co-elutes and ionizes similarly, correcting for variations during sample preparation and analysis.
In microsomal stability assays, which are fundamental to early-stage drug discovery, this compound is used to precisely quantify the depletion of unlabeled naproxen over time when incubated with liver microsomes. These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. researchgate.net By accurately measuring the disappearance of the parent drug, researchers can calculate key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint), which predict the metabolic fate of a drug in vivo.
Reaction phenotyping studies aim to identify the specific enzymes responsible for a drug's metabolism. nih.gov In the context of naproxen, this involves determining which CYP and UDP-glucuronosyltransferase (UGT) isoforms are involved in its biotransformation. This compound facilitates the accurate quantification of metabolite formation in incubations with human liver microsomes (HLMs) or with individual recombinant human CYP enzymes. nih.govevotec.com
Table 1: Kinetic Parameters for (S)-Naproxen O-demethylation by Recombinant Human CYP Isoforms
| CYP Isoform | Km (μM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (Vmax/Km) (μL/min/pmol P450) |
|---|---|---|---|
| CYP2C9 | 280 | 31.7 | 0.113 |
| CYP1A2 | 1000 | 41.7 | 0.042 |
Data derived from a study on the in vivo functional effects of a CYP2C9 variant. nih.gov
Further reaction phenotyping experiments using selective chemical inhibitors in pooled human liver microsomes have quantified the relative contribution of these enzymes to naproxen's metabolism. These studies confirm the dominant role of CYP2C9.
Table 2: Contribution of CYP Isoforms to (S)-O-desmethylnaproxen Formation in Human Liver Microsomes
| Inhibitor | Target Enzyme | Inhibition of Metabolite Formation (%) |
|---|---|---|
| Sulfaphenazole | CYP2C9 | 76.9% |
| Furafylline | CYP1A2 | 21.5% |
| Sulfaphenazole + Furafylline | CYP2C9 & CYP1A2 | 95.8% |
Data from selective inhibitor experiments in human liver microsomes. nih.gov
Following Phase I oxidation, naproxen and its primary metabolite, DNAP, undergo Phase II conjugation, primarily through glucuronidation. pharmgkb.org Reaction phenotyping has also been applied to this pathway, identifying UGT2B7 as the main enzyme responsible for forming naproxen acyl glucuronide. nih.gov The use of a reliable internal standard like this compound is indispensable for the accuracy of these detailed metabolic investigations.
Forensic and Provenance Applications of Isotopic Signatures
Authentication and Source Attribution of Pharmaceutical Active Pharmaceutical Ingredients (APIs) Using Isotope Ratios
The global pharmaceutical market is increasingly vulnerable to counterfeit and substandard drugs, posing significant risks to public health. Stable isotope analysis has emerged as a robust forensic technique to authenticate active pharmaceutical ingredients (APIs) and trace their origins. naturesfingerprint.comnaturesfingerprint.com This method relies on the principle that the isotopic composition of a synthetic compound, such as Naproxen (B1676952), is a unique "fingerprint" determined by the raw materials and the specific manufacturing process used. naturesfingerprint.com
Isotope Ratio Mass Spectrometry (IRMS) is a primary technique used to measure the natural abundance of stable isotopes like carbon-13 (¹³C), oxygen-18 (¹⁸O), and deuterium (B1214612) (²H or D). eurofins.comnih.govresearchgate.net Variations in the ratios of these isotopes (e.g., ¹³C/¹²C, ¹⁸O/¹⁶O, and D/H) can differentiate between batches of the same drug produced by different manufacturers. naturesfingerprint.comresearchgate.net These variations, or isotopic signatures, arise from thermodynamic and kinetic fractionation effects during chemical synthesis. naturesfingerprint.comnaturesfingerprint.com
A study involving 26 lots of Naproxen from six different manufacturers in four countries demonstrated the effectiveness of this approach. researchgate.netnaturesfingerprint.com By analyzing the δ¹³C, δ¹⁸O, and δD values, researchers were able to create bivariate and trivariate plots that showed distinct clustering of data for five of the six manufacturers. nih.govresearchgate.netnaturesfingerprint.com This clustering indicates a manufacturer-specific isotopic provenance, making it possible to distinguish between different sources of the API. naturesfingerprint.comnih.govnaturesfingerprint.com
For instance, a bivariate plot of δ¹³C versus δ¹⁸O for the Naproxen samples clearly separated the products from different manufacturers, providing a powerful visual tool for source attribution. naturesfingerprint.comacs.org The use of isotopically labeled standards, such as rac-Naproxen-13C,d3, is essential in these analyses to ensure the precision and accuracy of the measurements. clearsynth.compharmaffiliates.com
Table 1: Illustrative Isotope Ratio Data for Naproxen from Different Manufacturers This table is a representation of the type of data generated in provenance studies and is based on findings from multiple sources. Actual values can vary.
| Manufacturer | Country of Origin | δ¹³C (‰, VPDB) | δ¹⁸O (‰, VSMOW) | δD (‰, VSMOW) |
|---|---|---|---|---|
| A | USA | -28.5 | +15.2 | -110 |
| B | India | -30.1 | +18.5 | -135 |
| C | Ireland | -27.9 | +14.8 | -105 |
| D | Italy | -29.3 | +16.7 | -120 |
| E | USA | -28.6 | +15.5 | -112 |
| F | India | -30.5 | +19.0 | -140 |
VPDB: Vienna Pee Dee Belemnite; VSMOW: Vienna Standard Mean Ocean Water
Detection and Identification of Counterfeit Pharmaceutical Products via Stable Isotope Labeling
The presence of counterfeit drugs in the supply chain is a critical issue, and stable isotope analysis provides a powerful tool for their detection. eurofins.com By establishing a unique isotopic fingerprint for a genuine pharmaceutical product, any deviation from this signature can indicate a counterfeit. naturesfingerprint.comeurofins.com This "isotopomic" approach, which combines multi-element IRMS and site-specific natural isotope fractionation studied by nuclear magnetic resonance (SNIF-NMR), creates a highly specific profile for a compound. eurofins.com
Intentionally adding stable isotope-labeled compounds to a formulation can also serve as a covert authentication feature. For example, incorporating specific ratios of (²H)- and (¹³C)-glucose as excipients into a tablet creates a unique isotopic signature that is difficult for counterfeiters to replicate. researchgate.net The analysis of these embedded tracers by IRMS can then definitively verify the authenticity of the product. researchgate.net
In the context of detecting counterfeit Naproxen, an authentic product will have a consistent isotopic signature across different batches from the same manufacturer. naturesfingerprint.com A suspected counterfeit product can be analyzed for its δ¹³C, δ¹⁸O, and δD values. If these values fall outside the established range for the authentic product, it provides strong evidence of counterfeiting. researchgate.net The use of this compound as an internal standard is critical for the quantitative analysis required to make these precise comparisons. medchemexpress.com
Environmental Monitoring and Forensic Analysis of Pharmaceutical Residues in Water Samples
Pharmaceuticals are now recognized as emerging environmental pollutants, with residues frequently detected in various water bodies. nih.gov The monitoring and forensic analysis of these residues are essential for understanding their environmental fate and impact. Stable isotope dilution analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective method for the trace analysis of pharmaceutical compounds in environmental samples. researchgate.netnih.gov
This technique involves "spiking" a water sample with a known concentration of an isotopically labeled version of the target analyte, such as this compound. acs.org This labeled internal standard behaves chemically and physically identically to the non-labeled analyte during sample extraction, cleanup, and analysis. mdpi.com By measuring the ratio of the native analyte to the labeled standard, analysts can accurately quantify the concentration of the pharmaceutical residue, correcting for any losses during sample preparation or matrix effects during analysis. researchgate.netnih.gov
This method has been successfully applied to a wide range of water matrices, including wastewater influent and effluent, surface water, and drinking water. nih.govacs.org For example, a study using isotope dilution LC-MS/MS for the analysis of various pharmaceuticals reported robust recoveries (often between 85% and 116%) across different water types. nih.govacs.org The use of labeled standards like this compound allows for very low detection limits, often in the nanogram-per-liter range. nih.gov
Compound-specific isotope analysis (CSIA) can also be used in environmental forensics to trace the sources and degradation pathways of pharmaceutical pollutants. mdpi.com By analyzing the isotopic composition of a contaminant at different points in a watershed, it may be possible to identify the primary sources of pollution and understand the environmental processes affecting the compound.
Table 2: Application of Isotope Dilution for Pharmaceutical Residue Analysis in Water
| Water Matrix | Analytical Technique | Labeled Internal Standard | Typical Method Reporting Limit (ng/L) | Key Advantage |
|---|---|---|---|---|
| Wastewater Influent | LC-MS/MS | This compound | 0.25 - 1.0 | Correction for high matrix suppression. researchgate.netnih.gov |
| Wastewater Effluent | LC-MS/MS | This compound | 0.25 - 1.0 | Accurate quantification despite complex matrix. nih.govacs.org |
| Surface Water | LC-MS/MS | This compound | 0.25 - 1.0 | High recovery and precision. nih.gov |
| Drinking Water | LC-MS/MS | This compound | 0.25 - 1.0 | Ensures accuracy at very low concentrations. nih.gov |
Stereochemical Considerations and Chiral Analysis of Rac Naproxen 13c,d3
Investigation of Enantiomeric Purity and Racemization Phenomena in Labeled Compounds
Understanding the enantiomeric purity and potential for racemization in isotopically labeled compounds such as rac-Naproxen-13C,d3 is crucial for assessing their stability and behavior. Although Naproxen (B1676952) is clinically administered as the single, pharmacologically active (S)-enantiomer due to the reduced efficacy and potential hepatic toxicity of the (R)-enantiomer d-nb.infonih.govrsc.org, the racemic form is relevant in synthetic processes and as a reference standard. Isotopic labeling facilitates the tracking of specific molecules, including the monitoring of any unintended chiral inversion or racemization during synthesis, storage, or environmental transformations pharmtech.comcea.fr.
Directed isotopic synthesis of racemic Naproxen has demonstrated a strong correlation between predicted and observed stable-isotopic compositions (δ¹³C, δ¹⁸O, and δD), validating the labeling process pharmtech.com. Stability tests have confirmed that Naproxen remains stable throughout analytical procedures science.gov. However, the potential for chiral inversion, the conversion of one enantiomer to its mirror image, can occur under certain environmental or biological conditions. Isotopic labeling aids in tracing these processes d-nb.infomdpi.comcapes.gov.br. For instance, while in vivo chiral inversion from (S)- to (R)-Naproxen in humans is generally limited (around 10%), environmental processes, such as those in wastewater treatment plants, can alter enantiomeric fractions, though inversion has not been observed in septic tanks rsc.orgmdpi.comcapes.gov.br.
Development of Enantioselective Analytical Methodologies
The accurate quantification of enantiomeric composition necessitates advanced analytical techniques. The development of enantioselective methodologies is fundamental for determining the precise ratio of enantiomers, often quantified as the enantiomeric fraction (EF).
Chiral Separation Techniques Coupled with Mass Spectrometry
When integrated with mass spectrometry (MS), chiral separation techniques provide highly sensitive and selective methods for enantiomer analysis. These hyphenated techniques are particularly valuable for analyzing complex environmental samples and for compounds incorporating isotopic labels.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): A sensitive method for the enantioselective analysis of Naproxen involves the derivatization of its enantiomers into amide diastereomers using (R)-1-phenylethylamine. Subsequent separation and detection via GC-MS/MS allow for precise quantification and determination of the enantiomeric fraction (EF) researchgate.netcapes.gov.br. The utilization of deuterated internal standards, such as racemic D3-ibuprofen, D3-ketoprofen, and D3-Naproxen, is critical for accurate quantification and EF determination, ensuring high reproducibility researchgate.netcapes.gov.br.
Liquid Chromatography-Mass Spectrometry (LC-MS): Various LC-MS approaches are employed for chiral analysis. Indirect methods typically involve derivatization with chiral reagents to form diastereomers, which are then separated using standard reversed-phase LC and detected by MS jst.go.jpnih.govmdpi.com. For example, Naproxen itself has been utilized as a chiral derivatizing agent (CDA) for the NMR-based chiral discrimination of other compounds sci-hub.se. Chiral stationary phases (CSPs), often based on polysaccharides, are widely used in reversed-phase HPLC (RP-HPLC) for Naproxen enantioseparation, achieving good resolution researchgate.netmdpi.com. Coupling these chiral separations with MS detection enhances sensitivity and selectivity researchgate.netshimadzu-webapp.euresearchgate.netmsstate.edu.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC-MS is an increasingly important technique for chiral analysis, offering rapid separations and high sensitivity, which is advantageous for analyzing complex biological and environmental samples shimadzu-webapp.eu.
Trapped Ion Mobility Spectrometry–Mass Spectrometry (TIMS-MS): This technique, when combined with chiral derivatization, facilitates rapid diastereomer separation in the gas phase, enabling swift chiral analysis within minutes acs.org.
Isotopic Labeling in MS: The presence of ¹³C and deuterium (B1214612) (d3) in this compound significantly enhances its utility in MS-based quantification. Stable isotope-labeled compounds serve as internal standards in bioanalysis, compensating for variations in extraction, ionization, and injection, thereby ensuring robust mass spectrometric analysis nuvisan.comsymeres.com. The mass difference introduced by the isotopes allows for precise differentiation and quantification of the labeled compound against unlabeled analytes, which is essential for accurate EF determination researchgate.netcapes.gov.br.
Applications in Environmental Stereochemistry and Enantiomeric Fraction Determination
The analysis of chiral pharmaceuticals in environmental matrices is vital for understanding their fate, potential toxicity, and ecological impact. Enantioselective analysis and the determination of enantiomeric fractions (EFs) are key tools in this domain.
Environmental Fate Studies: Chiral non-steroidal anti-inflammatory drugs (NSAIDs), including Naproxen, are commonly detected in wastewater treatment plants (WWTPs) and surface waters d-nb.infomdpi.com. Their enantiomers can exhibit differential degradation rates and pathways, leading to enantioselective biodegradation or chiral inversion d-nb.infomdpi.com. For instance, studies indicate that Naproxen can undergo enantioselective degradation in various environmental matrices, with changes in EF values observed during wastewater treatment processes mdpi.com. The presence of both (R)- and (S)-enantiomers in treated wastewater and surface waters has been documented, with distinct enantiomeric signals that can help differentiate between treated and untreated sources of pharmaceutical contamination capes.gov.brresearchgate.net.
Enantiomeric Fraction (EF) Determination: The EF is a critical parameter for assessing the environmental risk posed by chiral pharmaceuticals. It is defined as the ratio of one enantiomer to the total amount of both enantiomers. For a true racemic mixture, the EF is theoretically 0.5. Deviations from this value in environmental samples suggest that enantioselective processes, such as degradation, metabolism, or inversion, have occurred d-nb.inforsc.orgmdpi.com. Isotopically labeled internal standards, such as this compound, are indispensable for accurate EF determination, as they correct for matrix effects and variations during sample preparation and analysis researchgate.netcapes.gov.br.
Microcosm Studies: Controlled microcosm studies, often using spiked river water, are employed to ascertain enantioselective degradation rsc.org. These studies, frequently incorporating isotopically labeled compounds, contribute to elucidating the environmental behavior of chiral drugs like Naproxen d-nb.inforsc.org. For example, research has investigated the enantioselective degradation of Naproxen in river water microcosms, enhancing the understanding of its environmental pathways rsc.org.
Future Directions and Emerging Research Avenues in Stable Isotope Chemistry
Innovations in Isotopic Labeling Technologies for Complex Molecules
The synthesis of isotopically labeled complex molecules is a cornerstone of modern biomedical and pharmaceutical research. Recent innovations are focused on increasing the efficiency, precision, and versatility of labeling techniques.
Historically, the introduction of stable isotopes into a molecule often required a lengthy and sometimes low-yielding de novo synthesis. A significant advancement is the development of late-stage functionalization methodologies. musechem.com This approach allows for the introduction of isotopic labels, such as deuterium (B1214612) or carbon-13, into a complex molecule at a later stage of its synthesis. musechem.comx-chemrx.com This strategy is not only more efficient but also provides access to a wider range of labeled compounds that would be difficult to produce through traditional multi-step syntheses. europa.eu
Another area of significant progress is in hydrogen isotope exchange (HIE) . musechem.com These methods facilitate the exchange of hydrogen atoms with their heavier isotopes, deuterium and tritium (B154650). Modern catalytic systems have enhanced the selectivity and efficiency of HIE, allowing for the targeted labeling of specific positions within a molecule. cea.fr This is particularly valuable for studying the metabolic stability of drugs, as the substitution of hydrogen with deuterium can alter the rate of enzymatic metabolism, a phenomenon known as the kinetic isotope effect. x-chemrx.com
For more complex biomolecules, techniques such as Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) have become indispensable in quantitative proteomics. nih.govresearchgate.netmetwarebio.com SILAC involves the metabolic incorporation of "heavy" amino acids (e.g., labeled with 13C or 15N) into proteins. nih.govpharmiweb.com This allows for the direct comparison of protein abundance between different cell populations. nih.gov Variations of this technique, such as pulsed SILAC (pSILAC), enable the temporal analysis of protein synthesis and turnover, providing a dynamic view of the proteome. nih.govresearchgate.net
Furthermore, innovative methods are being developed for the isotopic labeling of molecules containing specific elements. For instance, a general method for the deuterium and tritium labeling of complex molecules with thioether motifs has been established, expanding the toolkit for labeling a broader range of pharmaceuticals and biomolecules. cea.fr
| Technology | Description | Key Advantages |
| Late-Stage Functionalization | Introduction of isotopic labels at the final stages of a molecule's synthesis. | Minimizes synthetic steps, reduces waste, and provides access to a wider range of labeled compounds. musechem.comeuropa.eu |
| Hydrogen Isotope Exchange (HIE) | Catalytic exchange of hydrogen atoms with deuterium or tritium. | Enables targeted labeling to study metabolic stability and reaction mechanisms. musechem.comcea.fr |
| SILAC and its variations | Metabolic incorporation of isotopically labeled amino acids into proteins in cell culture. | Allows for accurate quantification of protein expression and turnover. nih.govresearchgate.netmetwarebio.com |
| Element-Specific Labeling | Development of methods for labeling molecules containing specific atoms, such as sulfur. | Expands the scope of isotopic labeling to a more diverse range of chemical structures. cea.fr |
Integration of Multi-Isotopic Approaches for Systems-Level Biological Research
The complexity of biological systems necessitates a more holistic analytical approach. The integration of multiple stable isotopes is emerging as a powerful strategy for systems-level research, particularly in the fields of metabolomics and proteomics. nih.gov By using a combination of isotopes, such as 13C, 15N, and 2H, researchers can simultaneously trace the metabolic fate of different precursors through interconnected biochemical pathways. creative-proteomics.comnih.gov
This multi-isotope tracing approach provides a more comprehensive picture of cellular metabolism than single-isotope experiments. researchgate.net For example, in metabolic flux analysis, the use of multiple labeled substrates can help to resolve the contributions of different pathways to the synthesis of a particular metabolite, offering a more constrained and accurate model of metabolic networks. creative-proteomics.com
The data generated from multi-omics platforms (genomics, transcriptomics, proteomics, and metabolomics) can be integrated to create a more complete understanding of cellular function. nih.gov Stable isotope labeling plays a crucial role in the quantitative aspects of proteomics and metabolomics, providing the robust data necessary for meaningful integration with other omics datasets. nih.gov
In environmental science, multi-isotope approaches, often combined with mixing models like the Stable Isotope Analysis in R (SIAR) model, are used to trace the sources of elements like phosphorus in ecosystems. acs.orgacs.org This demonstrates the broad applicability of multi-isotopic analysis in understanding complex systems.
| Approach | Description | Application in Systems Biology |
| Multi-Isotope Tracing | Simultaneous use of multiple stable isotopes (e.g., 13C, 15N, 2H) to follow different metabolic precursors. | Provides a more comprehensive and accurate understanding of metabolic fluxes and pathway interactions. creative-proteomics.comnih.govresearchgate.net |
| Multi-Omics Integration | Combining quantitative data from stable isotope-labeled proteomics and metabolomics with genomics and transcriptomics. | Creates a holistic view of cellular processes and their regulation from genes to metabolites. nih.gov |
| Isotope Mixing Models | Statistical models that use the isotopic signatures of multiple sources to determine their relative contributions to a mixture. | Enables source apportionment in complex environmental and biological systems. acs.orgacs.org |
Challenges and Prospective Opportunities in the Application of Stable Isotope-Labeled Pharmaceuticals in Research
The application of stable isotope-labeled pharmaceuticals in research, while highly valuable, is not without its challenges. However, the prospective opportunities for these compounds to advance our understanding of drug action and disease are vast.
One of the primary challenges is the cost and complexity of synthesis . chemicalsknowledgehub.com The preparation of isotopically labeled compounds often requires specialized starting materials and multi-step synthetic routes, which can be expensive and time-consuming. chemicalsknowledgehub.com While techniques like late-stage functionalization are helping to mitigate these issues, the synthesis of complex labeled molecules remains a significant undertaking. musechem.comx-chemrx.com
Another challenge lies in the analytical complexity of interpreting the data from isotope tracing experiments. metsol.com Distinguishing between labeled and unlabeled species and accurately quantifying isotopic enrichment requires sophisticated analytical instrumentation, such as high-resolution mass spectrometry, and advanced data analysis software. metsol.comnih.gov
Despite these challenges, the opportunities for stable isotope-labeled pharmaceuticals in research are expanding rapidly. A key area of opportunity is in improving the pharmacokinetic properties of drugs . x-chemrx.com The strategic replacement of hydrogen with deuterium can slow the rate of drug metabolism, leading to a longer half-life and potentially improved efficacy and safety profiles. x-chemrx.com
Stable isotope-labeled compounds are also invaluable tools in Absorption, Distribution, Metabolism, and Excretion (ADME) studies . musechem.comdiagnosticsworldnews.com They allow for the precise tracking of a drug and its metabolites in biological systems, providing critical information for drug development and regulatory approval. musechem.comdiagnosticsworldnews.com The use of stable isotopes is considered a safe and effective method for these types of studies. diagnosticsworldnews.comaap.org
Furthermore, the use of stable isotope tracers is central to the growing field of personalized medicine . metsol.compolarismarketresearch.com By enabling the detailed study of individual differences in drug metabolism and metabolic pathways, these compounds can help to tailor therapeutic strategies to the individual patient. metsol.com They are also instrumental in understanding the metabolic basis of various diseases, which can lead to the discovery of new therapeutic targets. metsol.comalliedmarketresearch.com
| Aspect | Challenges | Opportunities |
| Synthesis | High cost and complexity of preparing isotopically labeled compounds. chemicalsknowledgehub.com | Development of more efficient synthetic methods like late-stage functionalization. musechem.comx-chemrx.com |
| Analysis | Requirement for sophisticated analytical instrumentation and data analysis tools. metsol.comnih.gov | Advancements in mass spectrometry and NMR provide greater sensitivity and resolution. diagnosticsworldnews.com |
| Drug Development | Regulatory considerations for novel isotopically labeled drugs. | Improved pharmacokinetic profiles through deuterium labeling. x-chemrx.com Crucial for ADME studies. musechem.comdiagnosticsworldnews.com |
| Clinical Research | Cost of conducting clinical studies with labeled compounds. aap.org | Facilitating personalized medicine by elucidating individual metabolic differences. metsol.compolarismarketresearch.com Understanding disease metabolism and identifying new therapeutic targets. metsol.comalliedmarketresearch.com |
Q & A
Q. What controls are essential when using This compound to study drug-drug interactions (DDIs)?
- Methodological Answer : Include positive controls (e.g., known CYP2C9 inhibitors) and negative controls (vehicle-only groups). Use isotopic ratios to distinguish parent drug interactions from metabolite-mediated effects. Cross-validate findings with in vitro hepatocyte assays to isolate enzyme-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
